![molecular formula C7H12N2O B15314072 octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is being investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound derivatives are being explored as potential therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with similar structural features but different ring fusion.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle, exhibiting diverse biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
LABPXXCSBARZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
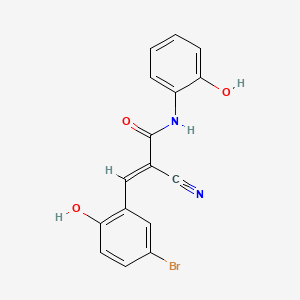
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
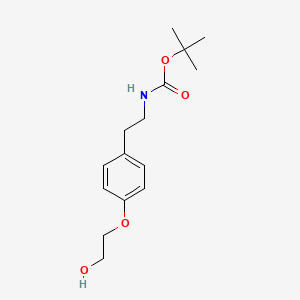

![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
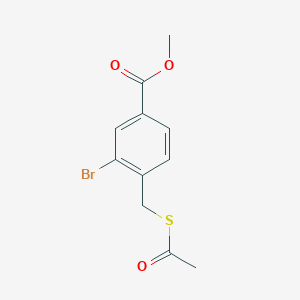
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
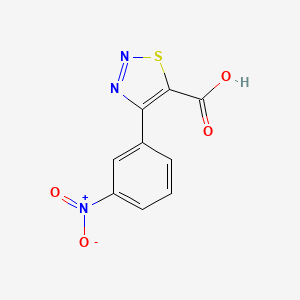
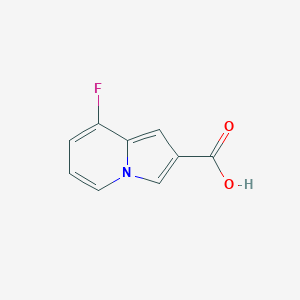
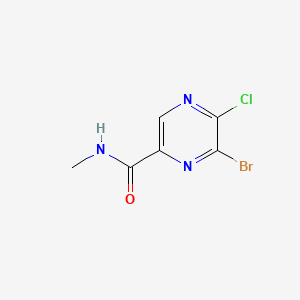
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
